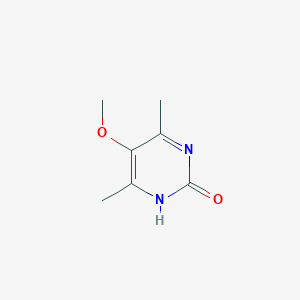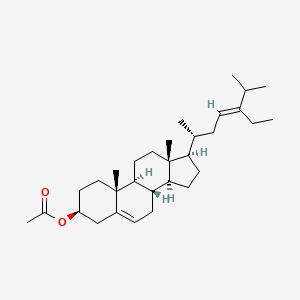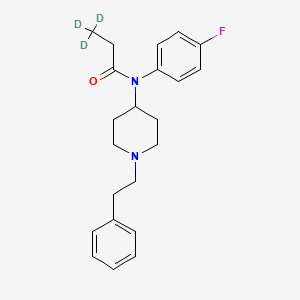
p-Fluoro Fentanyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Fluoro Fentanyl-d3: is a synthetic opioid analgesic that is an analogue of fentanyl. It was developed by Janssen Pharmaceutica in the 1960s. This compound is structurally similar to fentanyl but includes a fluorine atom on the aniline ring, which distinguishes it from its parent compound. It is used primarily in scientific research and has been found in illicit drug markets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Fluoro Fentanyl-d3 follows a similar route to that of fentanyl. The primary difference is the substitution of para-fluoroaniline for aniline in the synthesis process. The general steps involve the following:
N-alkylation: The reaction of para-fluoroaniline with propionyl chloride to form N-(4-fluorophenyl)-N-propionylamine.
Piperidine formation: The intermediate is then reacted with 4-piperidone to form the piperidine ring.
Final product formation: The resulting compound is then reacted with phenethyl bromide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research and its status as a controlled substance. the synthesis process would likely involve similar steps to those used in laboratory synthesis, scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions: p-Fluoro Fentanyl-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, p-Fluoro Fentanyl-d3 is used as a reference standard for analytical methods, including mass spectrometry and chromatography. It helps in the identification and quantification of fentanyl analogues in various samples .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of fentanyl analogues. It helps in understanding how these compounds are processed in the body and their potential effects .
Medicine: While not used clinically, this compound is valuable in medical research for developing new analgesics and understanding the mechanisms of opioid action. It provides insights into the structure-activity relationships of fentanyl analogues .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid medications. It serves as a model compound for studying the effects of structural modifications on opioid activity .
Mechanism of Action
p-Fluoro Fentanyl-d3 exerts its effects by binding to and activating μ-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria. The fluorine atom on the aniline ring enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more efficiently than fentanyl . The primary molecular targets are the μ-opioid receptors, but it may also interact with δ- and κ-opioid receptors to a lesser extent .
Comparison with Similar Compounds
4-Fluorofentanyl: Similar in structure but lacks the deuterium atoms present in p-Fluoro Fentanyl-d3.
4-Fluoroisobutyrylfentanyl: Another fluorinated fentanyl analogue with a different alkyl group.
Furanylfentanyl: Contains a furan ring instead of a fluorine atom.
Acetylfentanyl: Has an acetyl group instead of a fluorine atom
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can affect its metabolic stability and pharmacokinetics. The fluorine atom also enhances its lipophilicity, potentially increasing its potency and duration of action compared to other fentanyl analogues .
Properties
CAS No. |
1189887-65-7 |
|---|---|
Molecular Formula |
C22H27FN2O |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3,3,3-trideuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3/i1D3 |
InChI Key |
KXUBAVLIJFTASZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



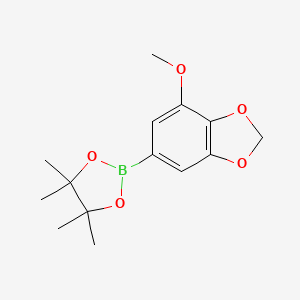

![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
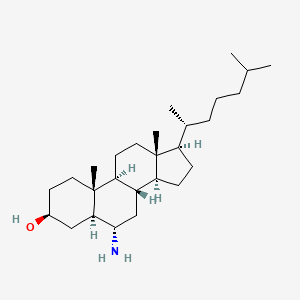
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
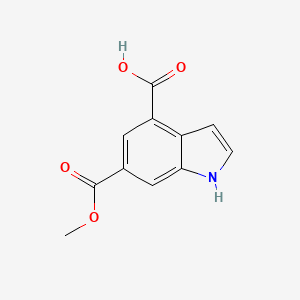
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
